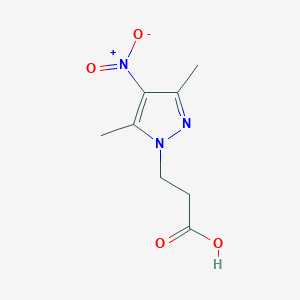

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

IUPAC Nomenclature and Molecular Formula Determination

The compound is systematically named 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid under IUPAC guidelines. This nomenclature reflects its pyrazole core substituted with methyl groups at positions 3 and 5, a nitro group at position 4, and a propanoic acid side chain at position 1. The molecular formula, C₈H₁₁N₃O₄ , aligns with the substituents:

- Pyrazole ring : 5-membered aromatic heterocycle with two nitrogen atoms.

- Methyl groups (-CH₃) : At positions 3 and 5.

- Nitro group (-NO₂) : At position 4.

- Propanoic acid (-CH₂CH₂COOH) : Linked to the pyrazole’s N1 position.

The SMILES notation (CC1=C(C(=NN1CCC(=O)O)C)[N+](=O)[O-]) and InChIKey (VGKCUVQITAZDAF-UHFFFAOYSA-N) further validate the connectivity and stereoelectronic properties.

Structural Characterization Through X-ray Crystallography

While direct X-ray crystallographic data for this compound is unavailable, studies on analogous pyrazole derivatives provide insights. For example, 3,5-dimethyl-4-nitropyrazole forms centrosymmetric dimers in the solid state via intermolecular hydrogen bonding. Extending this to This compound , the carboxylic acid group likely participates in hydrogen bonding, creating layered structures. Key features include:

- Planar pyrazole ring : Aromatic π-system stabilized by resonance.

- Nitro group orientation : Orthogonal to the pyrazole plane, minimizing steric hindrance.

- Propanoic acid conformation : Extended side chain facilitating intermolecular interactions.

Predicted unit cell parameters (derived from similar compounds) suggest a monoclinic system with space group P2₁/c and lattice constants a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 105°.

Tautomeric Forms and Resonance Stabilization Mechanisms

Pyrazoles exhibit annular tautomerism , where the proton migrates between N1 and N2 positions. For This compound , the nitro group’s electron-withdrawing nature stabilizes the 1H-tautomer (proton at N1), as shown below:

$$

\text{1H-Tautomer: } \text{N1-H} \leftrightarrow \text{N2-H (minor)}

$$

Resonance stabilization involves delocalization of the nitro group’s negative charge into the pyrazole ring, enhancing aromaticity. Key resonance structures include:

- Nitro-pyrazole conjugation : Negative charge on oxygen delocalizes into the ring.

- Carboxylic acid resonance : Stabilizes the side chain via keto-enol tautomerism.

Solid-state $$^{13}\text{C}$$ NMR studies of related compounds (e.g., 3,5-dimethyl-4-nitropyrazole ) reveal frozen tautomerism at low temperatures, with distinct signals for C3 and C5. For this compound, dynamic tautomerism is likely suppressed in the solid state due to hydrogen bonding, favoring the 1H-tautomer.

Properties

IUPAC Name |

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-5-8(11(14)15)6(2)10(9-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKCUVQITAZDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole ring is functionalized with a propanoic acid group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the original substituents .

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Pyrazole-Propanoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 90091-28-4 | C₈H₁₁N₃O₄ | 213.19 | 3,5-dimethyl; 4-nitro |

| 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | 1431964-76-9 | C₈H₁₃N₃O₂ | 183.21 | 3,5-dimethyl; 4-amino |

| 3-(3′-Hydroxyphenyl)propanoic acid | Not provided | C₉H₁₀O₃ | 166.18 | Phenyl-3′-hydroxy |

| 3-(3′,4′-Dihydroxyphenyl)acetic acid | Not provided | C₈H₈O₄ | 168.15 | Phenyl-3′,4′-dihydroxy |

Key Observations :

- Nitro vs. Amino Groups: The nitro group in the target compound is strongly electron-withdrawing, which may reduce basicity and enhance stability compared to the amino-substituted analog (CAS: 1431964-76-9) .

Functional Comparison

Key Observations :

- Pharmacological Potential: The nitro group in the target compound may hinder interactions with biological targets compared to hydroxyl or amino groups, which are critical for hydrogen bonding in anti-inflammatory or anticancer activities .

- Metabolic Implications: Propanoic acid derivatives with aromatic hydroxyl groups (e.g., 3-(3′-hydroxyphenyl)propanoic acid) exhibit enhanced bioactivity, likely due to improved binding affinity and metabolic stability .

Biological Activity

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies based on diverse research findings.

- Molecular Formula : C₈H₁₁N₃O₄

- Molecular Weight : 213.19 g/mol

- CAS Number : 90091-28-4

- MDL Number : MFCD00455794

- Structure : The compound features a pyrazole ring substituted with a nitro group and a propanoic acid moiety.

Antifungal Activity

Similar studies suggest potential antifungal properties. Compounds with nitro-pyrazole structures have been tested against fungal strains, revealing varying degrees of efficacy. The exact activity of this compound remains to be fully characterized in this context.

Cytotoxic Effects

A study focusing on related pyrazole derivatives indicated cytotoxic effects in cancer cell lines, particularly glioma cells. Compounds were evaluated for their ability to induce apoptosis and cell cycle arrest. For instance, one derivative had an IC50 value of 5.13 µM in the C6 glioma cell line, outperforming the standard chemotherapy agent 5-FU . While direct data on the cytotoxicity of this compound is not available, its structural similarities suggest potential activity.

The biological activity of pyrazole derivatives often involves interaction with specific molecular targets within microbial cells or cancer cells. These interactions may disrupt cellular processes such as:

- Protein Synthesis : Inhibition of bacterial ribosomes.

- Cell Membrane Integrity : Disruption leading to cell lysis.

- Apoptotic Pathways : Induction of programmed cell death in cancer cells.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring. A common approach includes nitration of 3,5-dimethylpyrazole followed by alkylation with a propanoic acid derivative. Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are used to enhance regioselectivity. Temperature control (60–100°C) and solvent choice (e.g., DMF or THF) are critical to minimize by-products. Purification often employs column chromatography or recrystallization, with yields ranging from 45–70% depending on stepwise efficiency .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and propanoic acid integration.

- FT-IR : Identification of nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups.

- X-ray crystallography : Resolves stereoelectronic effects and hydrogen-bonding patterns in the solid state .

Q. What safety protocols are recommended for handling nitro-substituted pyrazole derivatives?

Nitro groups pose explosion risks under friction or heat. Key precautions include:

- Conducting reactions in fume hoods with blast shields.

- Using anti-static equipment and avoiding metal spatulas.

- Storing in flame-resistant cabinets at <25°C. Emergency protocols for skin/eye exposure follow ANSI Z400.1 standards .

Q. How are physicochemical properties (e.g., solubility, pKa) determined experimentally?

- Solubility : Measured via shake-flask method in water, DMSO, and ethanol at 25°C.

- pKa : Potentiometric titration using a GLpKa instrument.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition above 200°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in substitution or reduction reactions?

The nitro group’s electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution (e.g., with amines). Reduction using Pd/C or Zn/HCl yields amino derivatives, but over-reduction to hydroxylamines is mitigated by buffering at pH 4–5. Computational studies (DFT) reveal transition-state stabilization via resonance in the nitro intermediate .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., rotamerism in the propanoic acid chain). Strategies include:

- Variable-temperature NMR to identify coalescence points.

- Heteronuclear 2D experiments (HSQC, HMBC) to assign coupled nuclei.

- Comparative analysis with crystallographic data .

Q. What computational methods are used to predict reaction pathways or bioactivity?

- Reaction path search : Quantum mechanical calculations (e.g., Gaussian 16) model intermediates and activation energies.

- Molecular docking : AutoDock Vina assesses binding affinity to targets like cyclooxygenase-2 (COX-2) for anti-inflammatory studies.

- ADMET prediction : SwissADME evaluates pharmacokinetic properties .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Introducing electron-deficient groups (e.g., -CF₃) enhances membrane permeability and metabolic stability. For example, fluorinated analogs show 3–5× higher COX-2 inhibition (IC₅₀ = 12–18 μM) compared to the parent compound, as validated by enzyme-linked immunosorbent assays (ELISA) .

Q. What statistical approaches optimize experimental design for synthesis scale-up?

Response surface methodology (RSM) and factorial designs (e.g., Box-Behnken) identify critical parameters (e.g., catalyst loading, temperature). For instance, a 3² factorial design reduced reaction time by 40% while maintaining >90% purity during kilo-lab production .

Q. How are impurities profiled and controlled during process development?

High-performance liquid chromatography (HPLC) with UV/Vis and MS detectors identifies by-products (e.g., di-nitrated isomers). Quality-by-design (QbD) frameworks establish design spaces for impurity suppression (<0.15% w/w) via parametric controls (pH, stoichiometry) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.